

A Comprehensive Technical Guide to Amino(3-hydroxyphenyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Amino(3-hydroxyphenyl)acetic acid hydrochloride

Cat. No.: B1442587

[Get Quote](#)

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of **Amino(3-hydroxyphenyl)acetic acid hydrochloride**, a compound of interest in pharmaceutical research and development. Drawing from established principles in organic synthesis, analytical chemistry, and pharmacology of related molecules, this document offers a synthesized perspective on its chemical properties, plausible manufacturing and analytical protocols, and potential applications. As direct literature on this specific salt is limited, this guide extrapolates from well-documented methodologies for structurally similar phenylglycine derivatives to provide a robust and scientifically grounded resource.

Introduction: The Phenylglycine Scaffold in Medicinal Chemistry

Phenylglycine and its derivatives are non-proteinogenic amino acids that serve as crucial building blocks in the synthesis of various pharmaceuticals.^{[1][2]} Their rigid structure and chiral nature make them valuable components in designing molecules with specific biological activities. Hydroxylated phenylglycines, in particular, are key side chains in some semi-synthetic β -lactam antibiotics.^[3] The subject of this guide, **Amino(3-hydroxyphenyl)acetic acid hydrochloride** (also known as 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride),

belongs to this important class of compounds. While its direct applications are not extensively documented in public literature, its structural similarity to other pharmacologically active phenylglycines suggests its potential as a key intermediate in drug discovery. The (S)-enantiomer of the free base, (S)-3-Hydroxyphenylglycine, has been identified as an agonist for group I metabotropic glutamate receptors (mGlu1), indicating the potential for neurological and psychiatric drug development.^{[4][5]}

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Amino(3-hydroxyphenyl)acetic acid hydrochloride** is fundamental for its synthesis, purification, and formulation.

Property	Value	Source
CAS Number	81017-73-4	[6]
Molecular Formula	C ₈ H ₁₀ ClNO ₃	[6]
Molecular Weight	203.62 g/mol	[6]
Appearance	Expected to be a white to off-white crystalline solid	Inferred from related compounds
Solubility	Expected to be soluble in water and polar organic solvents like methanol and DMSO	Inferred from structure

The presence of a carboxylic acid, an amino group, and a phenolic hydroxyl group results in multiple pKa values, which is a critical consideration for developing analytical methods and understanding its physiological behavior.^[7]

Synthesis and Purification: A Mechanistic Approach

While a specific, published synthesis for **Amino(3-hydroxyphenyl)acetic acid hydrochloride** is not readily available, a plausible and efficient route can be designed based on classical

amino acid synthesis methodologies, such as the Strecker or Bucherer-Bergs reactions.[8][9] These methods are well-established for the synthesis of α -amino acids from aldehydes.

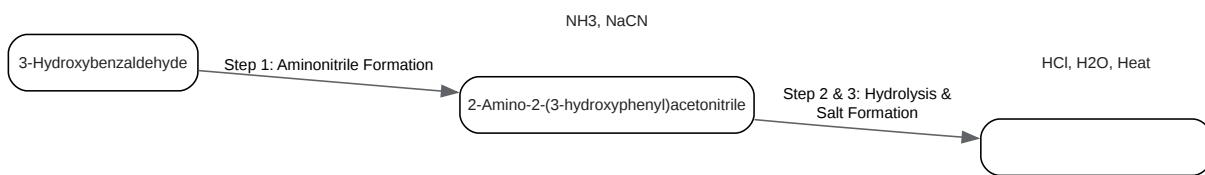
Proposed Synthetic Pathway: The Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde with ammonia and cyanide to form an α -aminonitrile, which is then hydrolyzed to the corresponding amino acid.[8][10]

Step 1: Formation of 2-Amino-2-(3-hydroxyphenyl)acetonitrile

The synthesis would commence with 3-hydroxybenzaldehyde as the starting material.

- Reaction: 3-hydroxybenzaldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) and a cyanide source (e.g., sodium cyanide).[11]
- Mechanism: The reaction proceeds through the formation of an imine intermediate from the aldehyde and ammonia. Subsequent nucleophilic attack by the cyanide ion on the imine carbon yields the α -aminonitrile.[8]
- Causality: The choice of a cyanide salt and an ammonium salt in an aqueous medium is a common and effective way to generate the necessary reactants *in situ*, driving the reaction towards the aminonitrile product.


Step 2: Hydrolysis to (\pm)-Amino(3-hydroxyphenyl)acetic Acid

The resulting α -aminonitrile is then hydrolyzed to the carboxylic acid.

- Reaction: The aminonitrile is treated with a strong acid, such as hydrochloric acid (HCl), under heating.[10]
- Mechanism: The nitrile group is hydrolyzed in a stepwise manner to a carboxamide and then to a carboxylic acid.
- Causality: Acidic hydrolysis is a standard method for converting nitriles to carboxylic acids. Using hydrochloric acid in this step has the dual benefit of catalyzing the hydrolysis and forming the desired hydrochloride salt in the final step.

Step 3: Formation and Isolation of the Hydrochloride Salt

- Procedure: After hydrolysis, the reaction mixture is cooled to induce crystallization of the **Amino(3-hydroxyphenyl)acetic acid hydrochloride**. The product can then be isolated by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried.
- Self-Validation: The purity of the final product can be initially assessed by its melting point and thin-layer chromatography (TLC) profile.

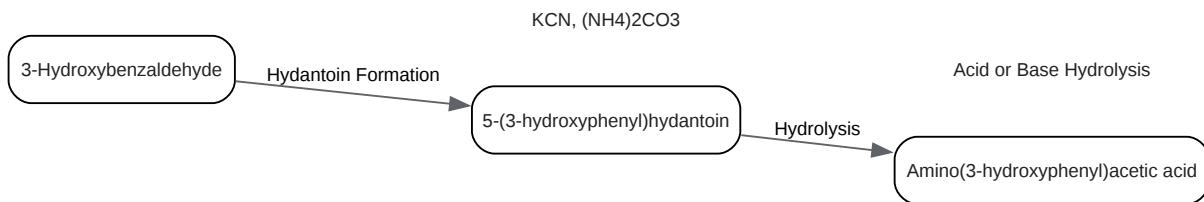

[Click to download full resolution via product page](#)

Figure 1: Proposed Strecker synthesis pathway.

Alternative Synthetic Route: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction offers an alternative multicomponent approach to synthesize hydantoins from ketones or aldehydes, which can then be hydrolyzed to the desired amino acid.[9][12]

- Reaction: 3-hydroxybenzaldehyde would be reacted with potassium cyanide and ammonium carbonate.[13]
- Intermediate: This reaction would form 5-(3-hydroxyphenyl)hydantoin.
- Hydrolysis: The hydantoin intermediate can then be hydrolyzed with a strong acid or base to yield the amino acid. Acid hydrolysis would again lead to the formation of the hydrochloride salt.

[Click to download full resolution via product page](#)

Figure 2: Bucherer-Bergs reaction pathway.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of **Amino(3-hydroxyphenyl)acetic acid hydrochloride**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method would be most suitable.^[7]

Detailed Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase:
 - A: 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH ensures that the carboxylic acid group is protonated, leading to better retention and peak shape.^[7]
 - B: Acetonitrile or Methanol.
- Gradient Elution: A typical gradient would start with a low percentage of the organic solvent (e.g., 5% B) and gradually increase to a higher percentage (e.g., 95% B) to elute the compound and any impurities.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV detection at a wavelength of approximately 210 nm or 275 nm.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Self-Validating System: The method's suitability can be validated by assessing parameters such as linearity, precision, accuracy, and specificity. Peak symmetry and resolution from any impurities are key indicators of a successful separation.

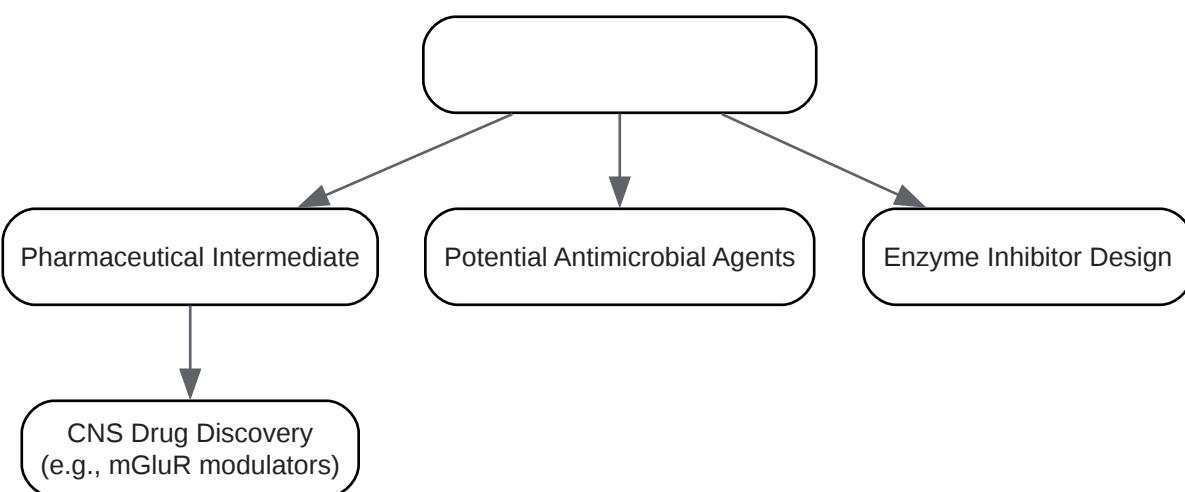
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the α -proton, and exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The exact chemical shifts will be dependent on the solvent used (e.g., D_2O or DMSO-d_6).
- ^{13}C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.


Potential Applications and Pharmacological Relevance

The applications of **Amino(3-hydroxyphenyl)acetic acid hydrochloride** are likely centered around its use as a building block in the synthesis of more complex molecules.

- Pharmaceutical Intermediate: As a phenylglycine derivative, it is a prime candidate for use in the synthesis of novel therapeutic agents.^[1] Its structure is particularly relevant for

compounds targeting the central nervous system, given the known activity of (S)-3-Hydroxyphenylglycine at metabotropic glutamate receptors.^[5]

- **Antimicrobial Agents:** Phenylglycine scaffolds are present in some antibiotics.^[3] Derivatives of this compound could be explored for the development of new antibacterial or antifungal agents.
- **Enzyme Inhibitors:** The amino acid structure makes it a candidate for designing inhibitors of enzymes such as aminopeptidases.^[14]

[Click to download full resolution via product page](#)

Figure 3: Potential applications of the compound.

Safety and Handling

While specific toxicity data for **Amino(3-hydroxyphenyl)acetic acid hydrochloride** is not available, general precautions for handling laboratory chemicals should be observed. Based on related compounds, it should be handled with care, avoiding inhalation, ingestion, and skin contact. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Conclusion

Amino(3-hydroxyphenyl)acetic acid hydrochloride is a promising, yet under-documented, member of the pharmacologically significant phenylglycine family. This guide has provided a comprehensive, albeit inferred, technical overview based on established chemical principles

and data from closely related analogues. The proposed synthetic routes via Strecker or Bucherer-Bergs reactions are robust and well-precedented. The detailed analytical protocols offer a solid foundation for quality control and characterization. The potential applications as a pharmaceutical intermediate, particularly in neuroscience and infectious disease research, warrant further investigation. This document serves as a valuable resource for researchers and developers looking to explore the potential of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. (R)-2-Amino-2-(3-hydroxyphenyl)acetic acid [myskinrecipes.com]
- 5. scbt.com [scbt.com]
- 6. CAS 81017-73-4 | 2-Amino-2-(3-hydroxyphenyl)acetic acid hydrochloride - Synblock [synblock.com]
- 7. benchchem.com [benchchem.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. US3890379A - Process for the preparation of d-({31 })-2-amino-2-(p-hydroxyphenyl)-acetic acid - Google Patents [patents.google.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Amino(3-hydroxyphenyl)acetic Acid Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1442587#amino-3-hydroxyphenyl-acetic-acid-hydrochloride-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com